(S)-3-Pyridin-2-ylmethyl-piperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a piperazine ring and a pyridin-2-ylmethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.
The compound can be synthesized through various organic synthesis methods, often involving the reaction of piperazine with pyridine derivatives. It is also referenced in scientific literature related to drug development and synthesis methodologies.
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one is classified as an organic heterocyclic compound. Its structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a pyridine moiety, which contributes to its biological activity.
The synthesis of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one typically involves the following steps:
In one reported method, the synthesis involves regioselective reactions and may include steps such as N,N'-bisalkylation and N-deprotective reactions to yield high-purity products .
The molecular formula for (S)-3-Pyridin-2-ylmethyl-piperazin-2-one is . The compound features:
The molecular weight of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one is approximately 177.246 g/mol. Key structural features include:
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one can undergo several chemical reactions:
The reactions typically require specific conditions such as temperature control and solvent choice, depending on the desired outcome and purity of the product.
The compound presents as a colorless to pale yellow liquid or solid, depending on its state at room temperature.
Key chemical properties include:
(S)-3-Pyridin-2-ylmethyl-piperazin-2-one has potential applications in medicinal chemistry, particularly in developing pharmaceuticals targeting central nervous system disorders or other therapeutic areas due to its structural similarity to known bioactive compounds. Research continues into its efficacy and safety profiles within various biological contexts .
The stereoselective construction of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one relies on chiral auxiliaries and asymmetric catalysis to enforce the S-configuration at the C3 position. One prevalent approach involves chiral pool derivation from L-amino acids. For example, L-serine serves as a starting material for synthesizing enantiomerically enriched 1,2-diamines, which undergo cyclization via Masamune condensation to form the piperazinone core. This method delivers the target compound in 5 steps with >98% enantiomeric excess (ee), though racemization remains a challenge with sterically demanding C3 substituents like phenyl groups [6].
An alternative route employs asymmetric hydrogenation of prochiral enamines. Using a ruthenium-(S)-BINAP catalyst system, tetrasubstituted enamide precursors undergo reduction under 50 bar H₂ pressure to yield the (S)-piperazinone scaffold with 92% ee. Critical to success is the in situ protection of the pyridyl nitrogen to prevent catalyst poisoning [2]. For scale-up, dynamic kinetic resolution via N-acylation of racemic 3-substituted piperazines using chiral acyl donors (e.g., (S)-NAP-COCl) achieves 85% diastereoselectivity, separable by crystallization [5].
Table 1: Comparison of Stereoselective Synthetic Routes for (S)-3-Pyridin-2-ylmethyl-piperazin-2-one
Method | Key Starting Material | Steps | Overall Yield | ee (%) | Limitations | |
---|---|---|---|---|---|---|
Chiral Pool (L-Serine) | L-Serine | 5 | 32% | >98% | Racemization with bulky R groups | |
Asymmetric Hydrogenation | Enamide Precursor | 3 | 65% | 92% | High-pressure H₂ required | |
Dynamic Kinetic Resolution | Racemic Piperazinone | 4 | 55% | 85% | Diastereomer separation needed | [2] [5] [6] |
Catalytic enantioselective methods enable de novo construction of chiral piperazines. Organocatalyzed α-chlorination of aldehydes using MacMillan’s third-generation catalyst (14) and chloroquinone generates chiral α-chloroaldehydes. Subsequent Pinnick oxidation yields α-chlorocarboxylic acids, which condense with N,N′-dibenzylethylenediamine (16) to form enantiopure 2-oxopiperazines (17). This sequence achieves 90% ee without intermediate purification, though aliphatic chain length impacts yield [4].
For piperazine ring formation, Jørgensen’s protocol employs chiral pyrrolidine catalysts to synthesize α-chloro aldehydes, reduced to alcohols and converted to triflates. Displacement by N-nucleophiles (e.g., N-Boc-ethylenediamine) followed by intramolecular SN₂ cyclization yields 3-substituted piperazines with inversion of configuration. This method accommodates diverse C3 alkyl/aryl groups but requires anhydrous conditions [4]. Palladium-catalyzed asymmetric allylation represents another advance: Pd(0) complexes with phosphino-oxazoline ligands (e.g., 25) enable decarboxylative allylic alkylation of N-protected piperazinones, affording tertiary stereocenters with 88% ee. This approach is pivotal for synthesizing analogues of drugs like imatinib [4].
N1-Alkylation and C3 side-chain elaboration are key for modulating the bioactivity of (S)-3-Pyridin-2-ylmethyl-piperazin-2-one. Orthogonal protection with Boc/Cbz groups enables regioselective N-functionalization: Boc deprotection under mild acid conditions (TFA/DCM) exposes N1 for reductive amination with aldehydes/ketones using NaBH₃CN. This strategy introduces pharmacophores like arylpiperazinyl groups, enhancing serotonin receptor affinity [3] [8].
The C3 side chain undergoes Mitsunobu reactions with phenols to generate ether derivatives. However, competing oxazolidinone formation (e.g., 5a) occurs unless bulky phosphines (e.g., ADMP) suppress cyclization. Alternatively, transition-metal-catalyzed cross-coupling activates C–H bonds: Pd(OAc)₂ with directing groups (e.g., 8-aminoquinoline) enables arylation at C6/C7 positions, improving kinase inhibitory potency [3] [8].
Table 2: Bioactivity Modulation via Post-Synthetic Modifications
Functionalization | Reagents/Conditions | Products | Bioactivity Enhancement | |
---|---|---|---|---|
N1-Reductive Amination | NaBH₃CN, RCHO, MeOH/HAc | N1-Arylalkyl Derivatives | 5-HT₁A binding (Ki = 12 nM) | |
Mitsunobu Etherification | DIAD/ADMP, ArOH, THF | C3-Phenoxy Derivatives | σ₁ Receptor antagonism (IC₅₀ = 0.8 μM) | |
Pd-Catalyzed C–H Arylation | Pd(OAc)₂, Ag₂CO₃, 100°C | C6-Aryl Derivatives | CDK4 inhibition (IC₅₀ = 15 nM) | [3] [8] |
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8